molecular formula C6H6BrNO2 B2740993 2-Bromo-6-(hydroxymethyl)-3-pyridinol CAS No. 168015-04-1

2-Bromo-6-(hydroxymethyl)-3-pyridinol

Katalognummer B2740993
CAS-Nummer: 168015-04-1
Molekulargewicht: 204.023
InChI-Schlüssel: IHHFLQMZNYDGFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Bromo-6-(hydroxymethyl)-3-pyridinol” is a biochemical reagent . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . The empirical formula of the compound is C6H6BrNO2 .


Molecular Structure Analysis

The molecular weight of “2-Bromo-6-(hydroxymethyl)-3-pyridinol” is 204.02 . The SMILES string representation of the molecule is OCc1ccc(O)c(Br)n1 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point range of 34°C to 41°C . The compound is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

A study reports on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing a novel class of chain-breaking antioxidants. The synthesis involved a low-temperature aryl bromide-to-alcohol conversion, highlighting the potential of such compounds in antioxidant applications (Wijtmans et al., 2004).

Magnetic and Optical Properties

Research on the initial employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the discovery of a new family of Ln(III)(9) clusters with unique magnetic and optical properties. The study demonstrates the compound's role in synthesizing materials with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).

Synthesis of Complex Molecules

A study outlines the selective extraction of Am(III) over Eu(III) using 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines, demonstrating the use of pyridine derivatives in complex chemical separations. This research highlights the compound's utility in synthesizing molecules with specific extraction capabilities (Kolarik et al., 1999).

Hyperbranched Polyelectrolytes

Another application is found in the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide from commercially available 3,5-lutidine, leading to new hyperbranched polyelectrolytes. This research shows the versatility of pyridine derivatives in creating materials with specific electrical properties (Monmoton et al., 2008).

Catalysis and Polymerization

A study on the synthesis, structures, and ethylene polymerization behavior of chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands showcases the utility of pyridine derivatives in catalysis and polymer production. This work illustrates how such compounds can be used to influence the polymerization process and the resulting polymer properties (Hurtado et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed and may cause respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

Eigenschaften

IUPAC Name

2-bromo-6-(hydroxymethyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHFLQMZNYDGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

Synthesis routes and methods I

Procedure details

Potassium hydroxide (85% assay, 113.8 g, 1.73 mol) was dissolved in distilled water (750 ml) and to the solution was added 2-bromo-3-hydroxypyridine (300 g, 1.72 mol), ethylenediaminetetraaeetic acid sodium salt (2 mol %, 13.1 g, 0.034 mol) and formalin (37-41% w/v 470 ml, 5.95 mol). The stirred mixture was heated at 90°-95° C. until the assay (HPLC) of remaining starting material fell below 3% (approx 5 h). The reaction mixture was then cooled to room temperature and glacial acetic acid (103 ml) added and stirred for a further 2 h. The precipitated solid was filtered from the mixture and the filtrate saturated with sodium chloride (310 g). The resulting solution was extracted with ethyl acetate (4×280 ml). The combined organic extracts were dried and evaporated to dryness keeping the temperature below 85° C. The residue was assayed by HPLC to determine the quantity of contained 2-bromo-3-hydroxy-6-hydroxymethylpyridine. The yield was typically 65%.
Quantity
113.8 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium hydroxide (85% assay, 113.8 g, 1.73 mol) was dissolved in distilled water (750 ml) and to the solution was added 2-bromo-3-hydroxypyridine (300 g, 1.72 mol), ethylenediaminetetraacetic acid sodium salt (2 mmol %, 13.1 g, 0.034 mmol) and formalin (3741% w/v 470 ml, 5.95 mmol). The stirred mixture was heated at 90°-95° C. until the assay (HPLC) of remaining starting material fell below 3% (approx 5 h) . The reaction mixture was then cooled to room temperature and glacial acetic acid (103 ml) added and stirred for a further 2h. The precipitated solid was filtered from the mixture and the filtrate saturated with sodium chloride (310 g). The resulting solution was extracted with ethyl acetate (4×280ml). The combined organic extracts were dried and evaporated to dryness keeping the temperature below 85° C. The residue was assayed by HPLC to determine the quantity of contained 2-bromo-3-hydroxy-6-hydroxymethylpyridine. The yield was typically 65%.
Quantity
113.8 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-3-hydroxy-6-methylpyridine 1-oxide 29 (15 g, 0.075 mol) in TFAA (50 mL, 0.375 mol) and was stirred at 40° C. for 24 h. The solvent was removed under vacuum. The residue was purified by column chromatography (silica gel: EA:Hex, 2:1). Yield: 4.5 g, 30%. 1H NMR (CDCl3): δ 7.32 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.5 Hz, 1H), 4.56 (s, 2H).
Name
2-bromo-3-hydroxy-6-methylpyridine 1-oxide
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.